molecular formula C11H22N2O2 B1412272 tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate CAS No. 1638744-66-7

tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B1412272
CAS No.: 1638744-66-7
M. Wt: 214.3 g/mol
InChI Key: DLQDCEVLPYUFGY-QMMMGPOBSA-N
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Description

tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate: is a chemical compound characterized by its tert-butyl ester group attached to a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

Tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as lactate dehydrogenase and myoglobin, influencing their activity and stability . The nature of these interactions often involves binding to specific sites on the enzymes, leading to changes in their conformation and activity. Additionally, this compound can act as a substrate or inhibitor in various biochemical pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor (Nrf2), leading to changes in oxidative stress responses and antioxidant defenses . Additionally, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell function and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The stability and degradation of this compound can impact its long-term effects on cellular function, with potential implications for in vitro and in vivo studies. Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, with potential implications for its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists.

Medicine

Pharmaceutical applications include its use in the development of drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design and discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
  • tert-Butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and amino groups. This combination of features provides distinct reactivity and potential for selective interactions in chemical and biological systems.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQDCEVLPYUFGY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
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tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
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tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
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tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
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tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
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tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

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